molecular formula C11H16ClNO2 B271624 N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine

Cat. No. B271624
M. Wt: 229.7 g/mol
InChI Key: IAJCGFRNYAVKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine, also known as CEM, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is not fully understood. However, it has been shown to act as an agonist for the 5-HT2A receptor and as an antagonist for the 5-HT2C receptor. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has also been shown to have an affinity for the dopamine D3 receptor.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has also been shown to have anxiolytic and antidepressant-like effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying this receptor. However, one of the limitations of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine. One potential direction is the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine as a therapeutic agent for various diseases, including depression and anxiety disorders. Another potential direction is the study of the mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine, which may lead to the development of new drugs that target the same receptors. Additionally, further research is needed to determine the potential toxicity of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine and its effects on different biological systems.
Conclusion:
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is a chemical compound that has shown promising results in scientific research. Its high affinity for the 5-HT2A receptor and potential therapeutic effects make it a useful tool for studying various biological systems. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is a multistep process that involves the reaction of different chemical compounds. One of the most common methods used for the synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with N-methylamine in the presence of a reducing agent. The product obtained from this reaction is then purified using different methods such as column chromatography or recrystallization.

Scientific Research Applications

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has been used in scientific research for various purposes. One of the most common applications of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is in the field of neuroscience, where it has been used as a ligand for imaging studies. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has also been used in the study of G protein-coupled receptors and has shown promising results as a potential therapeutic agent for various diseases.

properties

Product Name

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

IUPAC Name

1-(5-chloro-2-ethoxy-3-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H16ClNO2/c1-4-15-11-8(7-13-2)5-9(12)6-10(11)14-3/h5-6,13H,4,7H2,1-3H3

InChI Key

IAJCGFRNYAVKFI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNC)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNC

Origin of Product

United States

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